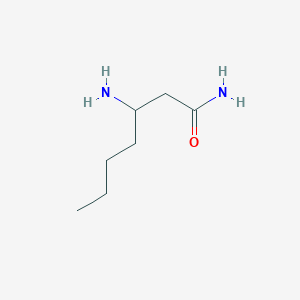

3-Aminoheptanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-aminoheptanamide |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |

InChI Key |

RNCIZGLPDLNYDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminoheptanamide and Its Analogues

Strategic Organic Synthesis of 3-Aminoheptanamide

The construction of the this compound scaffold can be achieved through several strategic organic synthesis routes. Key among these are nitrile reduction pathways and direct amidation reactions.

Nitrile Reduction Pathways to this compound

The reduction of nitriles presents a reliable method for the synthesis of primary amines. wikipedia.orgchemguide.co.uk This transformation can be applied to a suitably substituted nitrile precursor to yield this compound. A common approach involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.comlibretexts.org The reaction proceeds by the nucleophilic addition of hydride to the nitrile carbon, ultimately leading to the primary amine after an aqueous workup. libretexts.org

Alternatively, catalytic hydrogenation offers a more scalable and often more economical route. wikipedia.org Catalysts such as Raney nickel, palladium, or platinum are frequently employed for this purpose. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 1: Comparison of Reagents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acid workup chemguide.co.uklibretexts.org | High reactivity, effective for a wide range of nitriles youtube.comlibretexts.org | Highly reactive with protic functional groups, requires careful handling |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni, Pd/C, or PtO₂; elevated temperature and pressure wikipedia.org | Economical for large-scale synthesis, environmentally benign wikipedia.org | Can lead to over-reduction or side reactions, requires specialized equipment wikipedia.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Non-polar solvent at low temperature, followed by hydrolysis youtube.comlibretexts.org | Can be controlled to yield aldehydes from nitriles youtube.comlibretexts.org | Primarily used for aldehyde synthesis, not direct amine formation youtube.com |

This table provides a general overview of common nitrile reduction methods and is not exhaustive.

Direct Amidation and Related Chemical Transformations

Direct amidation methods, which involve the coupling of a carboxylic acid with an amine, represent an atom-economical approach to amide bond formation. rsc.org The direct synthesis of this compound would ideally involve the reaction of 3-aminoheptanoic acid with ammonia (B1221849) or a protected ammonia equivalent. However, the direct amidation of unprotected amino acids can be challenging due to self-reaction leading to oligomers. tomsheppard.info

To circumvent this, various catalytic systems have been developed. Boronic acid catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have shown effectiveness in promoting the direct amidation of N-protected β-amino acids. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can be scaled up. rsc.org Another approach utilizes borate (B1201080) esters like B(OCH₂CF₃)₃, which can facilitate the direct amidation of unprotected amino acids in good yields. tomsheppard.infoorganic-chemistry.org

Table 2: Catalysts for Direct Amidation of Amino Acids

| Catalyst/Reagent | Key Features | Substrate Scope | Reference |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Active under mild conditions, suitable for β-amino acids. rsc.orgresearchgate.net | N-Boc protected β-amino acids and various amines. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| B(OCH₂CF₃)₃ | Enables protecting-group-free amidation. tomsheppard.infoorganic-chemistry.org | Wide range of unprotected amino acids and amines. tomsheppard.info | tomsheppard.info |

| Thianthrene boron acid | Catalyzes dehydrative amidation of aliphatic and aromatic acids. organic-chemistry.org | Broad scope including bioactive molecules. organic-chemistry.org | organic-chemistry.org |

This table highlights selected catalysts and their general applicability in direct amidation reactions.

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer in excess over the other. wikipedia.orglibretexts.org

One major strategy is enantioselective catalysis , where a chiral catalyst directs the reaction to favor the formation of one enantiomer. wikipedia.orglibretexts.org For the synthesis of chiral β-amino acids and their derivatives, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has emerged as a powerful method. nih.gov By selecting an appropriate chiral ligand, the regioselectivity of the hydrocupration can be controlled to deliver the copper to the β-position, which then reacts with an aminating agent to form the enantioenriched β-amino acid derivative. nih.gov

Another approach involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org This method has been widely used in the synthesis of chiral amino acids.

Finally, biocatalysis and enantioselective organocatalysis are increasingly important for producing chiral amines and amides. researchgate.netnih.gov

Exploration of Biocatalytic Routes to this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netrsc.org For the synthesis of this compound, several classes of enzymes are of interest.

Transaminases (aminotransferases) are enzymes that transfer an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net A keto-amide precursor to this compound could potentially be converted to the desired product using a suitable transaminase. The growing toolbox of transaminases enables the synthesis of a wide variety of chiral amines. researchgate.net

Amide bond synthetases and lipases are also valuable biocatalysts for amide formation. rsc.orgnih.govacs.org Amide bond synthetases can couple carboxylic acids and amines directly, often with high specificity. nih.govacs.org Lipases, while naturally hydrolyzing esters, can be used in reverse to catalyze acylation reactions in non-aqueous media, providing a route to amides. rsc.org

Table 3: Enzymatic Approaches to Amide Bond Formation

| Enzyme Class | Reaction Type | Advantages | Challenges |

| Transaminases | Reductive amination of a keto precursor researchgate.net | High enantioselectivity, mild conditions researchgate.net | Requires a suitable keto-amide substrate |

| Amide Bond Synthetases | Direct coupling of carboxylic acid and amine nih.govacs.org | High specificity, aqueous media nih.govacs.org | May have limited substrate scope |

| Lipases | Acylation of an amine with an ester rsc.org | Readily available, can be used in organic solvents rsc.org | Equilibrium-controlled, may require activated esters |

This table summarizes potential biocatalytic routes relevant to the synthesis of this compound.

Directed Synthesis of Structurally Diversified this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. nih.govuctm.edumdpi.com This can be achieved by introducing functional groups at various positions on the this compound scaffold.

One common strategy is the acylation of the amino group . nih.gov The primary amine of this compound can be reacted with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents, to generate a library of N-acylated derivatives. nih.govuctm.edu This approach has been used to synthesize derivatives of other amino compounds with diverse biological activities. nih.gov

Another point of diversification is the heptyl chain . Starting from different precursors, it is possible to introduce substituents along the carbon backbone. For example, a multicomponent reaction protocol has been reported for the synthesis of highly functionalized γ-lactam derivatives, which could potentially be adapted for the synthesis of complex this compound analogues. nih.gov Furthermore, methods for the direct C-H functionalization of amides are emerging, which could provide a powerful tool for late-stage diversification. acs.org

Comprehensive Spectroscopic and Chromatographic Characterization of 3 Aminoheptanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. uzh.ch By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. savemyexams.com For the structural characterization of 3-aminoheptanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. emerypharma.com

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their relative numbers in a molecule. libretexts.org The chemical shift (δ) of a proton is influenced by its local electronic environment. chemistrysteps.com In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the butyl side chain, the α- and β-protons relative to the amide and amine groups, and the amide and amine protons themselves.

The expected chemical shift ranges for the different protons in this compound are as follows:

-CH₃ group: Approximately 0.9 ppm.

-CH₂- groups of the butyl chain: Typically in the range of 1.2-1.6 ppm. chemistrysteps.com

-CH₂- group adjacent to the carbonyl group (α-position): Expected to be deshielded and appear around 2.0-2.5 ppm. chemistrysteps.com

-CH- group attached to the amino group (β-position): The chemical shift will be influenced by the amino group and is expected around 2.5-3.0 ppm.

-NH₂ protons (amide): These protons often appear as a broad singlet and their chemical shift is highly variable (typically 5-8 ppm) depending on the solvent and concentration. savemyexams.com

-NH₂ protons (amine): These protons also show a variable chemical shift, generally in the range of 1-5 ppm. chemistrysteps.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₃-CH₃ | ~1.2-1.6 | Multiplet (m) | 6H |

| -CH₂-C=O | ~2.2 | Multiplet (m) | 2H |

| -CH-NH₂ | ~2.8 | Multiplet (m) | 1H |

| -C(O)NH₂ | ~5.0-8.0 | Broad Singlet (br s) | 2H |

| -CH-NH₂ | ~1.0-5.0 | Broad Singlet (br s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. careerendeavour.com Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. careerendeavour.com Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum, resulting in a single line for each chemically non-equivalent carbon atom. careerendeavour.com

For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the heptyl chain, and the terminal methyl carbon. The chemical shifts are influenced by the neighboring functional groups.

Expected chemical shift ranges for the carbons in this compound:

-C=O (amide): This carbon is highly deshielded and appears in the range of 170-180 ppm.

-CH-NH₂: The carbon attached to the amino group is expected around 50-60 ppm.

-CH₂-C=O: The carbon adjacent to the carbonyl group is expected around 35-45 ppm.

-CH₂- groups of the butyl chain: These carbons typically resonate between 20-40 ppm. careerendeavour.com

-CH₃ group: The terminal methyl carbon is the most shielded and appears at approximately 14 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O | ~175 |

| -CH-NH₂ | ~55 |

| -CH₂-C=O | ~40 |

| -CH₂-CH₂-CH-NH₂ | ~35 |

| -CH₂-CH₃ | ~28 |

| -CH₂-CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing the proton-proton connectivities within the heptanamide (B1606996) chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.eduwikipedia.org This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). columbia.eduwikipedia.org This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the position of the amino group and the linkage of the butyl chain to the rest of the molecule. sdsu.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. rsc.org For this compound (C₇H₁₆N₂O), the expected exact mass can be calculated and compared to the experimentally determined value. This high level of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The protonated molecule [M+H]⁺ is commonly observed in techniques like Electrospray Ionization (ESI).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound is expected to follow characteristic pathways for amides and amines.

Common fragmentation pathways for a compound like this compound under conditions such as collision-induced dissociation (CID) would include:

Loss of ammonia (B1221849) (NH₃): A characteristic loss from the primary amide group, resulting in an [M+H-17]⁺ ion. nih.gov

Cleavage of the C-C bonds in the alkyl chain: This leads to a series of fragment ions corresponding to the loss of alkyl radicals.

Cleavage adjacent to the amino group: This can lead to the formation of iminium ions.

Loss of water (H₂O): This can sometimes be observed from the protonated molecule.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR. For instance, the fragmentation pattern can help to definitively locate the position of the amino group on the heptyl chain. researchgate.net

Table 3: Predicted Major Fragmentation Ions for this compound in MS/MS

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

|---|---|

| [M+H]⁺ - 17 | Loss of NH₃ from the amide |

| [M+H]⁺ - 44 | Loss of the CONH₂ group |

| Variable | Cleavage of the butyl chain |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and probe the molecular structure of compounds. thermofisher.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." thermofisher.com In the context of this compound, FTIR spectroscopy is instrumental in confirming the presence of key functional groups, namely the primary amine (-NH2) and the amide (-CONH2) groups.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500-3300 |

| Amide | C=O Stretch (Amide I) | 1680-1630 |

| Amide | N-H Bend (Amide II) | 1650-1580 |

| Amide | C-N Stretch (Amide III) | 1420-1290 |

| Alkyl Chain | C-H Stretch | 2960-2850 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. gdckulgam.edu.in This technique is particularly useful for compounds containing chromophores, such as conjugated systems or functional groups with non-bonding electrons. For a molecule like this compound, which lacks extensive conjugation, the UV-Vis absorption is expected to be in the shorter wavelength UV region.

The primary chromophores in this compound are the carbonyl group (C=O) of the amide and the nitrogen atom of the amine. Saturated aldehydes and ketones exhibit a high-intensity π → π* transition at shorter wavelengths. gdckulgam.edu.in The lone pair of electrons on the nitrogen atom can also undergo n → σ* transitions. Generally, the UV-Vis spectrum of a simple amide will show a weak n → π* transition around 210-220 nm and a more intense π → π* transition below 200 nm. The presence of the amino group may cause a slight shift in these absorption bands. For instance, the UV-Vis spectrum of 3-aminophenol (B1664112) shows an absorption maximum around 285 nm. researchgate.net The exact λmax (wavelength of maximum absorbance) for this compound would need to be determined experimentally and can be influenced by the solvent used. gdckulgam.edu.in

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| n → π* | Amide (C=O) | ~210-220 |

| π → π* | Amide (C=O) | <200 |

| n → σ* | Amine (-NH2) | <200 |

Advanced Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound and its derivatives, various methods can be employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of amino amides, reversed-phase HPLC is a common approach. acs.orgnih.gov The choice of stationary phase is critical; amide-based columns can offer advantages over traditional C18 columns, such as reduced reactivity and improved peak shape for basic compounds. mtc-usa.comsigmaaldrich.com

Method development for amino amides often involves pre- or post-column derivatization to enhance detection, especially when using UV-Vis or fluorescence detectors. acs.orgnih.gov Reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used to form derivatives that are readily detectable. acs.orgnih.gov A typical HPLC method would involve a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Table 3: Illustrative HPLC Method Parameters for Amino Amide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase Amide or C18 |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV-Vis or Fluorescence (with derivatization) |

| Derivatizing Agent | DEEMM, o-phthaldiadehyde (OPA) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net Since amino amides can have limited volatility due to hydrogen bonding, derivatization is often necessary to increase their volatility and improve chromatographic performance. researchgate.netthermofisher.com Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, or acylation. researchgate.net

A GC method for derivatized this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase. google.com The temperature program would be optimized to ensure good separation of the analyte from any byproducts or impurities. mdpi.com Mass spectrometry (GC-MS) is frequently coupled with GC to provide structural information and definitive identification of the separated components. vliz.be

Table 4: Typical GC Method Parameters for Derivatized Amino Amide Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-300 °C |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation (e.g., with MSTFA) or Acylation |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov This technique is particularly advantageous for the rapid analysis of complex samples. acs.orgresearchgate.net For amino amides, UHPLC methods can significantly reduce analysis times, often to under 10 minutes. nih.gov

Similar to HPLC, UHPLC methods for amino amides often involve derivatization to enhance sensitivity. acs.orgnih.gov The principles of method development are also similar, focusing on the optimization of the mobile phase composition and gradient to achieve the desired separation. The higher pressures generated by UHPLC systems require specialized instrumentation. researchgate.net

Capillary Electrophoresis (CE) for Amino Amides

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. scientific.net It is particularly well-suited for the analysis of charged molecules like amino acids and their derivatives. nih.govacs.org For amino amides, which can be protonated under acidic conditions, CE offers an alternative separation mechanism to chromatography.

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. mdpi.com The separation can be optimized by adjusting the pH and composition of the BGE. tandfonline.com Chiral selectors can also be added to the BGE to separate enantiomers of chiral amino amides. tandfonline.com Detection is typically performed using UV-Vis absorbance. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the current body of scientific literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. Searches of crystallographic databases and scholarly articles did not yield any specific studies detailing the crystal structure of this particular compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. mdpi.comnthu.edu.tw This method is instrumental in establishing the absolute configuration, bond lengths, bond angles, and intermolecular interactions of a molecule in the solid state. mdpi.com The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. ubc.ca This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. ubc.ca

While data for this compound is not available, the principles of X-ray crystallography have been extensively applied to a wide array of related small molecules and their derivatives, providing valuable insights into their structural features. For instance, studies on various amino-substituted compounds have successfully elucidated their crystal structures, revealing details about their molecular geometry and hydrogen bonding networks. researchgate.netmdpi.com

In a typical X-ray crystallography study of a small organic molecule, the key findings are presented in a standardized format, including crystallographic data tables. These tables summarize the essential parameters of the crystal structure. A hypothetical data table for a compound similar in nature to this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Empirical formula | C7 H16 N2 O |

| Formula weight | 144.22 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 812.3(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.179 |

| Absorption coefficient (mm⁻¹) | 0.081 |

| F(000) | 320 |

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

This table would be accompanied by another table detailing selected bond lengths and angles, providing a quantitative description of the molecule's geometry.

Hypothetical Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.52(1) | N1-C3-C2 | 110.2(5) |

| C2-C3 | 1.53(1) | C2-C3-C4 | 112.5(5) |

| C3-N1 | 1.47(1) | C3-C4-C5 | 114.1(5) |

| C1=O1 | 1.24(1) | C1-N2-H2A | 120.0 |

| C1-N2 | 1.33(1) | H2A-N2-H2B | 120.0 |

Table 2: Hypothetical Selected Bond Lengths and Angles for a Derivative.

The determination of the crystal structure of this compound or its derivatives in the future would provide a definitive reference for its solid-state conformation and would be invaluable for computational modeling, understanding its physical properties, and for comparative studies with other related bioactive molecules.

Mechanistic Studies and Biological Interactions of 3 Aminoheptanamide Derivatives

Structure-Activity Relationship (SAR) Investigations of Bioactive 3-Aminoheptanamide Analogues

The biological activity of this compound analogues is significantly influenced by their chemical structures. Structure-activity relationship (SAR) studies, which investigate how a molecule's structure relates to its biological activity, have been crucial in optimizing these compounds.

Key structural features that are often modified in SAR studies of this compound analogues include:

The cap group: This is often an aromatic ring. Substitutions on this ring can significantly impact the compound's potency and selectivity.

The linker: This is the chain connecting the cap group to the zinc-binding group. Its length and flexibility are critical for optimal interaction with the target enzyme.

The zinc-binding group: This group, typically a hydroxamic acid, is essential for chelating the zinc ion in the active site of histone deacetylases (HDACs).

For instance, in a series of rimcazole (B1680635) analogues, which share structural similarities with some this compound derivatives, aromatic substitutions on the carbazole (B46965) ring were generally not well-tolerated, leading to a significant reduction in affinity for the dopamine (B1211576) transporter. nih.gov However, replacing the carbazole ring with a more flexible diphenylamine (B1679370) moiety and adding an N-phenylpropyl group to the terminal piperazine (B1678402) nitrogen resulted in the analogue with the highest affinity for the dopamine transporter within that series. nih.gov

Similarly, in studies of lapatinib-derived analogues, the presence of a substituent at the para position of the headgroup appeared to increase potency. nih.gov The modification of the tail group also played a significant role in the bioactivity of these compounds. nih.gov

In the context of antimicrobial peptides, which can be considered analogous in terms of SAR principles, modifications such as incorporating bulky, hydrophobic amino acids, substituting lysine (B10760008) with arginine, and N-terminal acylation have been shown to fine-tune antimicrobial and hemolytic properties. uit.no These examples highlight the importance of systematic structural modifications to understand and enhance the biological activity of bioactive compounds.

Molecular Target Identification and Mechanistic Elucidation of Derivatives

The primary molecular targets for many bioactive this compound derivatives are histone deacetylases (HDACs). ontosight.aiabcam.com These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. ontosight.aidovepress.com By inhibiting HDACs, these derivatives can induce hyperacetylation of histones, leading to a more relaxed chromatin state and altered gene expression. scbt.com

Histone Deacetylase (HDAC) Inhibition by N-Hydroxy-7-aminoheptanamide (M344)

A prominent derivative of this compound is N-hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide , also known as M344 . ontosight.aiebi.ac.ukexchemistry.com M344 is a potent inhibitor of HDACs. abcam.comcaymanchem.com It has been shown to inhibit maize HDAC with an IC50 of 100 nM and human HDAC1 with an IC50 of 46 nM. caymanchem.com The chemical structure of M344 consists of a benzamide (B126) backbone with a dimethylamino group and a hydroxyamino moiety connected through a heptyl chain. ontosight.ai This structure allows it to effectively interact with and inhibit HDAC enzymes.

The inhibition of HDACs by M344 leads to the accumulation of acetylated histones, which in turn can induce various cellular responses, including cell cycle arrest and apoptosis in cancer cells. ebi.ac.ukcaymanchem.com For example, M344 has been shown to induce growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells. caymanchem.com

Enzymatic Activity Profiling and Selectivity Analysis (e.g., HDAC6 vs. HDAC1)

While M344 is a broad inhibitor of several HDACs, it exhibits a degree of selectivity. pnas.org Studies have shown that M344 has a three-fold selectivity for inhibiting HDAC6 over HDAC1, with IC50 values of 88 nM and 249 nM, respectively. caymanchem.com This selectivity is significant because different HDAC isoforms can have distinct biological functions, and isoform-selective inhibitors may offer a more targeted therapeutic approach with fewer off-target effects.

An analysis of the HDAC activity profile of M344 revealed potent activity against class I (HDACs 1, 2, 3, and 8) and class IIB (HDACs 6 and 10) HDACs in the submicromolar to micromolar range, suggesting selectivity for these classes. pnas.org

| HDAC Isoform | IC50 (nM) | Reference |

|---|---|---|

| HDAC1 | 249 | uliege.be |

| HDAC6 | 88 | uliege.be |

| Maize HDAC | 100 | caymanchem.com |

| Human HDAC1 | 46 | caymanchem.com |

Ligand-Enzyme Binding and Active Site Interactions

The inhibitory activity of M344 is a result of its direct interaction with the active site of the HDAC enzyme. The hydroxamate group of M344 chelates the essential zinc ion in the catalytic pocket of the enzyme, a mechanism common to many hydroxamic acid-based HDAC inhibitors. nih.govnih.gov

Crystallographic studies of HDAC8 in complex with M344 have provided detailed insights into these interactions. nih.govrcsb.org The inhibitor binds in the active site channel, with the hydroxamate group coordinating the zinc ion. nih.gov The rest of the molecule makes several contacts with amino acid residues lining the active site, contributing to its binding affinity and selectivity. dovepress.com For instance, in schistosome HDAC8, the structure reveals a specific architecture of the catalytic pocket that can be exploited for the design of species-specific inhibitors. nih.gov

The binding of M344 can induce conformational changes in the enzyme, such as the "flipping-out" of a phenylalanine residue in the active site of schistosome HDAC8, which is not observed in human HDACs. nih.govresearchgate.net This highlights subtle but important differences in the active sites of HDACs from different species, which can be leveraged for developing selective inhibitors.

Cellular Pathway Modulation by this compound Analogues

By inhibiting HDACs, this compound analogues like M344 can modulate various cellular pathways, primarily through the regulation of gene expression. researchgate.netnih.gov The acetylation of histones leads to a more open chromatin structure, making genes more accessible to transcription factors and the transcriptional machinery. scbt.com

Regulation of Gene Expression and Transcriptional Activity

HDAC inhibitors, including M344, have been shown to alter the expression of a variety of genes involved in key cellular processes. nih.govplos.org For example, M344 can up-regulate the expression of the tumor suppressor gene p21(WAF1), which leads to cell cycle arrest. ebi.ac.uk It can also modulate the expression of genes involved in apoptosis, contributing to its anti-cancer activity. ontosight.aiebi.ac.uk

In the context of HIV-1 latency, M344 has been shown to reactivate HIV-1 gene expression by increasing the acetylation of histones H3 and H4 at the HIV-1 long terminal repeat (LTR) and by inducing the nuclear translocation of NF-κB p65. plos.org This suggests a role for M344 in "shock and kill" strategies for HIV eradication.

Furthermore, studies have demonstrated that M344 can influence the expression of genes related to Alzheimer's disease and can promote the nonamyloidogenic processing of the amyloid precursor protein. pnas.org In spinal muscular atrophy (SMA) models, M344 has been shown to increase the expression of the survival of motor neuron (SMN) protein by augmenting the inclusion of exon 7 in SMN2 transcripts. nih.govportlandpress.com

Protein Acetylation Dynamics in Cellular Systems

Protein acetylation is a crucial post-translational modification where an acetyl group is added to a protein, most commonly on the ε-amino group of lysine residues. nih.govfrontiersin.org This process is not limited to histones and affects a vast number of proteins, influencing their stability, localization, and enzymatic activity. nih.govnih.gov The balance of acetylation is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. frontiersin.orgcreative-proteomics.com

Aminoheptanamide derivatives that function as HDAC inhibitors directly influence these dynamics. nih.gov Research on the derivative M344 has demonstrated its ability to significantly increase the acetylation levels of histone H4 in cell cultures. nih.gov By inhibiting HDACs, M344 shifts the cellular equilibrium towards a state of increased acetylation. nih.gov This modulation extends beyond histones, as HDACs also target numerous non-histone proteins involved in key cellular processes. nih.govnih.gov Therefore, the impact of these inhibitors can be widespread, affecting various signaling pathways and cellular functions through the altered acetylation status of a diverse range of protein targets. nih.govnih.gov

| Compound | Target Enzyme Class | Effect on Histone H4 | Reference |

| M344 (N-Hydroxy-7-(4-dimethylaminobenzol)-aminoheptanamide) | Histone Deacetylase (HDAC) | Substantial increase in acetylation. | nih.gov |

Modulatory Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. Amino acid derivatives have been shown to modulate cell cycle progression through various mechanisms. nih.gov For instance, the plant amino acid mimosine can block cell cycle progression by affecting the expression of key regulatory proteins. nih.gov

HDAC inhibitors, the class to which the aminoheptanamide derivative M344 belongs, are well-known for their ability to interfere with the cell cycle. The changes in gene expression induced by HDAC inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) or the downregulation of cyclins (e.g., Cyclin D1), which are essential for cell cycle progression. nih.gov This often results in cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation. This anti-proliferative effect is a primary reason for their investigation as anti-cancer agents.

Broader Biological Activity Spectrum of Amino Amide Derivatives (e.g., Receptor Ligand Interactions)

The amino amide structural motif is a versatile scaffold found in a wide array of biologically active molecules that interact with various cellular receptors and enzymes. The effectiveness of a molecule binding to its target receptor often depends on the formation of multiple weak, non-covalent bonds with the receptor's binding site. epo.org The amide and amino groups are adept at forming such interactions, particularly hydrogen bonds.

For example, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the brain, are named for their selective agonist, AMPA, which contains an amino acid structure. nih.gov The interaction of ligands with these receptors is fundamental to synaptic plasticity and has been implicated in numerous neurological conditions. nih.gov

The chemical properties of the exposed amino acid residues on a protein's surface dictate its binding characteristics. epo.org Derivatives built upon scaffolds like aminoheptanamide can be designed to fit precisely into the binding cavities of specific protein receptors, enabling them to act as agonists, antagonists, or modulators of receptor function. epo.org This versatility makes amino amide derivatives a continuing focus of drug discovery for a wide range of therapeutic targets.

Computational Chemistry and Molecular Modeling of 3 Aminoheptanamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. smolecule.comchemscene.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. smolecule.comdevagirijournals.com For 3-Aminoheptanamide, DFT calculations can provide a wealth of information about its intrinsic properties.

Detailed research findings from DFT studies on related primary amides and aminoalkanes allow for the prediction of the electronic properties of this compound. uctm.edunih.govresearchgate.net These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the computation of various electronic descriptors. researchgate.net Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Other important properties that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

This table is for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | N: -0.8, O: -0.6 | Provides insight into the charge distribution on atoms. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.comresearchgate.net For a flexible molecule like this compound, which has a rotatable alkyl chain, MD simulations are invaluable for exploring its conformational landscape and understanding its behavior in different environments, such as in solution. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Conformational clustering can be used to identify the most populated and energetically favorable conformations of this compound. bohrium.com

The following table presents hypothetical data that would be obtained from an MD simulation of this compound in an aqueous solution, based on findings for similar long-chain amides.

Table 2: Hypothetical MD Simulation Parameters for this compound

This table is for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

| Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling. |

| Average RMSD | 2.5 Å | Indicates the stability of the overall structure during the simulation. |

| RMSF of Heptyl Chain | High | Shows the high degree of flexibility of the alkyl tail. |

| Major Conformer | Folded | The most populated conformational family, where the alkyl chain folds back. |

| Solvent Accessible Surface Area | 150 Ų | Represents the surface area of the molecule exposed to the solvent. |

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid, to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking could be employed to identify potential biological targets and to elucidate the specific interactions that stabilize the ligand-receptor complex.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. The interactions contributing to binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. Studies on small amide ligands have demonstrated the utility of docking in predicting their binding modes.

While no specific docking studies for this compound have been published, we can hypothesize a docking study against a relevant enzyme, such as a histone deacetylase (HDAC), as other amino-containing amides have shown activity against this class of enzymes. The results would provide insights into the potential inhibitory activity of this compound.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Target

This table is for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

| Parameter | Value/Description | Significance |

| Protein Target | Histone Deacetylase 8 (HDAC8) | A potential biological target for this class of compounds. |

| Binding Energy | -7.2 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | ASP101, HIS142, TYR306 | Amino acids in the binding pocket that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with ASP101, Hydrophobic interaction with TYR306 | Specific non-covalent interactions that stabilize the complex. |

| Ligand Conformation | Extended | The predicted shape of this compound within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. For derivatives of this compound, QSAR and QSPR analyses could be used to build predictive models for various endpoints, such as toxicity or receptor binding affinity.

To develop a QSAR/QSPR model, a set of molecules with known activities or properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. QSAR studies on aliphatic amines have successfully used descriptors like the octanol-water partition coefficient (logP) to predict toxicity.

Although a specific QSAR/QSPR study on a series of this compound derivatives is not available, the following table illustrates a hypothetical QSAR model for predicting the inhibitory activity of such a series.

Table 4: Hypothetical QSAR Model for this compound Derivatives

This table is for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

| Parameter | Description |

| Dependent Variable | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | LogP (lipophilicity), TPSA (Topological Polar Surface Area), Molecular Weight |

| QSAR Equation | pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.01 * MW + 2.5 |

| Statistical Significance (r²) | 0.85 |

| Interpretation | This model suggests that higher lipophilicity and molecular weight, and lower polar surface area, may lead to increased inhibitory activity in this hypothetical series of compounds. |

Applications of 3 Aminoheptanamide As a Core Building Block in Advanced Chemical Entities

Strategic Use in Complex Organic Synthesis and Methodology Development

The strategic value of 3-aminoheptanamide and its analogs lies in their role as foundational scaffolds for constructing elaborate organic molecules. Organic synthesis often targets complex natural products or designs novel compounds with specific functions, a process that relies on the availability of versatile starting materials. wikipedia.org The amine and amide functionalities of this compound provide convenient handles for a wide array of chemical transformations.

The primary amine can readily undergo reactions such as N-alkylation, acylation, and reductive amination to introduce diverse substituents. organic-chemistry.org For instance, coupling reactions with various carboxylic acids or acyl chlorides can generate a library of N-acylated derivatives. nih.govuctm.edu Similarly, the amide group can be hydrolyzed under certain conditions or participate in reduction or rearrangement reactions, further expanding its synthetic utility.

The development of multicomponent reactions (MCRs) represents a significant advancement in synthetic methodology, aiming for efficiency and atom economy. γ-Amino amides are structurally related to the core components of certain MCRs. For example, a reported multicomponent protocol for the synthesis of highly functionalized γ-lactam derivatives involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov While not directly using this compound, this methodology highlights the potential of amino-amide structures to participate in complex, one-pot transformations to generate heterocyclic scaffolds of pharmaceutical interest.

Furthermore, the aliphatic heptane (B126788) chain provides a flexible spacer that can be modified, for instance, through C-H activation chemistry, a cutting-edge area of synthetic methodology development. nwnu.edu.cn The ability to selectively functionalize the carbon backbone would unlock even more diverse and complex structures originating from the simple this compound core. The synthesis of derivatives often involves standard transformations as illustrated in the table below, showcasing common synthetic pathways.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Acylation | Carboxylic Acid, Coupling Agents (e.g., DCC, HOBt), Solvent (e.g., CH2Cl2, DMF) | N-Acyl-3-aminoheptanamide derivatives | nih.govuctm.edu |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4, Et3SiH), +/- Catalyst | N-Alkyl-3-aminoheptanamide derivatives | organic-chemistry.org |

| Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2) | N-Sulfonyl-3-aminoheptanamide derivatives | N/A |

| Cyclization (intramolecular) | Dehydrating agent or catalyst, Heat | Heterocyclic compounds (e.g., lactams) | nih.gov |

This table represents generalized synthetic transformations applicable to primary amines and amides and is illustrative of the potential of this compound.

Role in the Elaboration of Bioactive Compounds and Pharmacophores

A pharmacophore is the specific three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. researchgate.net The structural features of this compound make it an attractive scaffold for constructing molecules that present a desired pharmacophore to a biological target, such as an enzyme or receptor.

A prominent example of a bioactive compound derived from a related structure is the histone deacetylase (HDAC) inhibitor M344 (N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide). google.comnih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibitors are a significant class of anti-cancer agents. nih.gov The general pharmacophore for many HDAC inhibitors includes a zinc-binding group (like a hydroxamic acid), a linker or spacer region, and a "cap" group that interacts with the surface of the enzyme. In M344, the aminoheptanamide core serves as the linker, connecting the hydroxamic acid to the dimethylaminobenzoyl cap group. google.comnih.gov The length and flexibility of the heptanamide (B1606996) chain are critical for positioning the other functional groups correctly within the enzyme's active site.

The development of new bioactive compounds often involves creating libraries of related molecules to explore structure-activity relationships (SAR). nih.gov Starting from a core like this compound, chemists can systematically vary the substituents on the amine and modify the amide to optimize biological activity. For example, various N-acylated derivatives of aminofurazans, which also contain an amino-amide-like core, have been synthesized and tested for antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov These studies revealed that the nature of the acyl moiety significantly influenced the activity. nih.gov

Modern drug discovery increasingly uses computational methods like pharmacophore modeling to design new ligands. nih.govnih.gov A scaffold like this compound can be used as a starting point in these in silico studies to design novel inhibitors for various therapeutic targets.

| Bioactive Compound Class | Core Structure Relevance | Example / Application | Reference |

| Histone Deacetylase (HDAC) Inhibitors | The aminoheptanamide backbone acts as a linker to connect the zinc-binding group and the cap group. | M344, an HDAC inhibitor with potential applications in cancer therapy and gene regulation studies. google.com | google.comnih.govnih.gov |

| Antiplasmodial Agents | N-acylated amino-amide structures serve as the core for derivatives tested against malaria parasites. | N-acylated aminofurazans showed that benzamide (B126) derivatives had promising activity. nih.gov | nih.gov |

| General Drug Discovery | The amino-amide motif is a common feature in many biologically active molecules. | Used as a versatile building block for creating libraries of compounds for screening. ontosight.ai | ontosight.ai |

Potential as a Precursor in Peptide and Peptidomimetic Chemistry

Peptides are crucial biological molecules, but their use as drugs is often limited by poor stability (degradation by proteases) and low bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. wikipedia.orgnih.gov This is often achieved by incorporating unnatural amino acids, modifying the peptide backbone, or creating entirely new scaffolds. nih.govwikipedia.org

This compound, as a γ-amino acid analog (the amino group is on the third carbon relative to the amide carbonyl), is a prime candidate for use in peptidomimetic design. The incorporation of γ-amino acids into a peptide chain alters the backbone structure, making it resistant to cleavage by proteases that recognize standard α-amino acid linkages. rsc.org This modification can also induce specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target. nih.gov

The synthesis of peptidomimetics can involve the sequential coupling of amino acid units, similar to standard peptide synthesis. uctm.edu In this context, this compound could be incorporated into a growing chain, introducing a flexible, seven-carbon segment with a different spacing of functional groups compared to natural peptides. This can be used to scan the conformational space of a peptide-receptor interaction or to bridge two key pharmacophoric elements over a longer distance.

Furthermore, the bifunctional nature of this compound allows it to serve as a scaffold for creating non-linear or cyclic peptidomimetics. wikipedia.org For example, the side chain (the butyl group at C3) and the N-terminus could be functionalized with different pharmacophoric groups to mimic the side chains of multiple amino acids in a natural peptide epitope. This approach is valuable for targeting protein-protein interactions, which often occur over a large, flat surface area. nih.gov The development of hybrid peptidomimetics, combining different types of unnatural amino acids, is an active area of research aimed at creating molecules with superior stability and targeting capabilities. rsc.org

| Peptidomimetic Strategy | Role of this compound Structure | Potential Outcome | Reference |

| Backbone Modification | Incorporation as a γ-amino acid analog into a peptide sequence. | Increased proteolytic stability; altered chain conformation. | nih.govrsc.org |

| Conformational Scaffolding | Use as a flexible linker to connect pharmacophoric groups. | Mimicry of discontinuous epitopes; probing of binding site geometry. | nih.gov |

| Synthesis of Unnatural Peptides | Serves as a non-proteinogenic building block in solid-phase or solution-phase synthesis. | Creation of novel peptide-like molecules with unique structures and functions. | uctm.edu |

| Cyclization Precursor | The amine and a modified amide terminus can be used as points for macrocyclization. | Constrained conformation leading to higher affinity and selectivity. | wikipedia.org |

Future Research Directions and Emerging Applications in 3 Aminoheptanamide Chemistry

Development of Next-Generation 3-Aminoheptanamide-Based Therapeutics

The therapeutic landscape is continually evolving, with a drive towards creating more targeted and effective treatments for a range of complex diseases. Aminoheptanamide-based compounds, particularly HDAC inhibitors like M344, represent a promising frontier in this endeavor. Their ability to modulate gene expression epigenetically opens up therapeutic possibilities for various pathologies, including cancer, neurodegenerative disorders, and genetic diseases. nih.govnih.govnih.gov

Research into M344 has demonstrated its potential in several key areas. In preclinical studies, it has shown efficacy in treating pancreatic cancer, not only by inhibiting cancer cell proliferation but also by potentially making cancer cells more susceptible to T cell lysis by increasing the expression of MHC class I molecules. plos.org In the context of spinal muscular atrophy (SMA), a debilitating genetic disorder, M344 has been shown to significantly increase the levels of the survival motor neuron 2 (SMN2) protein in patient-derived cells, addressing the core deficiency in this disease. nih.govscielo.br Furthermore, in models of Alzheimer's disease, M344 has been found to normalize the expression of multiple genes related to the disease's pathology and improve memory. nih.govpnas.org

The future development of next-generation therapeutics based on the aminoheptanamide scaffold will likely focus on several key strategies:

Improving Isoform Selectivity: HDACs comprise a family of enzymes with different isoforms, and the ability to selectively inhibit specific isoforms could lead to more targeted therapies with fewer side effects. M344 itself shows some selectivity, for instance, a three-fold preference for inhibiting HDAC6 over HDAC1. nih.govscielo.br Future research will aim to develop derivatives with enhanced selectivity for specific HDAC isoforms implicated in particular diseases.

Multi-Targeting Approaches: The success of M344 in affecting multiple pathogenic pathways in Alzheimer's disease highlights the potential of these compounds as multi-target agents. nih.govpnas.org Designing new derivatives that can simultaneously modulate several disease-related targets is a key direction for treating complex, multifactorial conditions.

Combination Therapies: M344 has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like cisplatin. plos.org Future research will likely explore the synergistic effects of new aminoheptanamide-based compounds with existing drugs to develop more potent combination therapies for cancer and other diseases.

| Disease Model | Key Findings | Reference |

|---|---|---|

| Pancreatic Cancer | Inhibits proliferation and migration of cancer cells. Reduces tumor growth in vivo, both alone and in combination with gemcitabine. Increases MHC class I expression. | plos.org |

| Spinal Muscular Atrophy (SMA) | Significantly increases full-length SMN2 mRNA and SMN protein levels in patient-derived fibroblasts. | nih.govscielo.br |

| Alzheimer's Disease | Reduces beta-amyloid and phosphorylated tau. Normalizes expression of multiple AD-related genes. Prevents cognitive decline in a mouse model. | nih.govpnas.org |

High-Throughput Synthesis and Screening Methodologies for Derivatives

The discovery of novel and improved therapeutic agents from a core chemical scaffold like aminoheptanamide is greatly accelerated by high-throughput synthesis and screening (HTS) methodologies. These approaches allow for the rapid generation and evaluation of large libraries of chemical derivatives, enabling a more efficient exploration of the structure-activity relationship (SAR).

Future research in this area will likely leverage several advanced techniques:

Parallel and Solid-Phase Synthesis: To efficiently create diverse libraries of aminoheptanamide derivatives, parallel and solid-phase synthesis techniques are invaluable. These methods allow for the simultaneous synthesis of many distinct compounds. acs.orgmdpi.comresearchgate.net For instance, a solid-phase approach could involve immobilizing a precursor to the aminoheptanamide core on a resin and then systematically introducing a wide variety of chemical groups to generate a large library of final compounds. mdpi.comresearchgate.net

High-Throughput Screening (HTS) Assays: Once a library of derivatives is synthesized, HTS assays are employed to rapidly assess their biological activity. For HDAC inhibitors, these are often fluorescence-based assays that measure the deacetylation of a fluorogenic substrate. mdpi.com Cell-based assays are also crucial for evaluating the effects of the compounds in a more biologically relevant context, such as measuring changes in gene expression or cell viability. mdpi.com

Virtual Screening and Computational Modeling: In silico methods, such as virtual screening, can be used to predict which derivatives are most likely to have the desired activity before they are even synthesized. This involves using computer models of the target protein (e.g., an HDAC isoform) to dock and score potential inhibitor molecules, prioritizing the most promising candidates for synthesis and experimental testing.

| Methodology | Description | Application to Aminoheptanamide Derivatives |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. | Rapid generation of a diverse set of benzamide (B126) derivatives for SAR studies. acs.orgacs.org |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support (resin), allowing for easy purification. | Efficiently create libraries of dual HDAC-COX inhibitors or other complex derivatives. mdpi.comresearchgate.net |

| Fluorescence-Based HTS | Rapidly measures enzyme activity (e.g., HDAC inhibition) through changes in fluorescence. | Primary screening of large compound libraries for HDAC inhibitory activity. mdpi.com |

| Cell-Based HTS | Evaluates the effects of compounds on whole cells, measuring endpoints like gene expression or apoptosis. | Secondary screening to confirm activity in a biological context and assess cytotoxicity. mdpi.com |

Interdisciplinary Approaches Integrating this compound with Advanced Materials Science

The intersection of medicinal chemistry and materials science is a burgeoning field with the potential to revolutionize drug delivery and therapeutic efficacy. Integrating aminoheptanamide-based compounds into advanced materials could address common challenges such as poor solubility, rapid metabolism, and off-target toxicity, thereby enhancing their therapeutic potential. nih.gov

Future research in this interdisciplinary space is poised to explore several innovative avenues:

Nanoparticle-Based Drug Delivery: Encapsulating or conjugating aminoheptanamide derivatives within nanoparticles can improve their pharmacokinetic properties. mdpi.comnih.gov For example, polymeric nanoparticles can be designed to release their drug cargo in response to specific stimuli found in the tumor microenvironment, such as a lower pH. nih.govarsmeso44.fr This targeted delivery can increase the concentration of the drug at the site of action while minimizing systemic exposure and associated side effects. nih.gov

Functionalized Biomaterials and Implants: For localized diseases, biomaterials functionalized with aminoheptanamide-based drugs could provide sustained, site-specific therapeutic effects. This could involve coating medical implants with drug-eluting polymers or developing biodegradable scaffolds that release the therapeutic agent as they degrade. mdpi.comrsc.org Such approaches are particularly relevant for applications like promoting bone regeneration or preventing restenosis after angioplasty. mdpi.comresearchgate.net

Smart Materials for Controlled Release: The development of "smart" materials that can release a therapeutic agent in response to a specific biological signal is a key area of future research. These materials could be engineered to release an aminoheptanamide-based HDAC inhibitor only in the presence of certain enzymes or other biomarkers that are overexpressed in diseased tissues.

The integration of these advanced materials with potent therapeutic agents like aminoheptanamide derivatives holds the promise of creating next-generation treatments that are not only more effective but also safer and more patient-friendly.

Q & A

Q. What are the established protocols for synthesizing 3-Aminoheptanamide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting heptane-1,7-diamine derivatives with acylating agents under controlled pH and temperature. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can verify molecular weight. Calibrate instruments using reference standards and include triplicate runs to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amine and amide protons. Infrared (IR) spectroscopy for functional group identification (e.g., N-H stretch at ~3300 cm⁻¹).

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and UV detection. Validate retention times against pure standards.

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Experimental Setup : Use in vitro assays (e.g., enzyme inhibition or cell viability) with serial dilutions (e.g., 0.1–100 µM). Include positive controls (known inhibitors) and vehicle controls.

- Data Analysis : Calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism). Apply the Hill equation to model dose-response curves.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey) to compare groups. Report p-values and confidence intervals .

Q. What statistical approaches are appropriate for analyzing discrepancies in this compound’s biological assay results?

- Methodological Answer :

- Error Source Analysis : Conduct power analysis to determine sample size adequacy. Evaluate inter-assay variability using coefficient of variation (CV).

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers.

- Hypothesis Testing : Use Student’s t-test or Mann-Whitney U test for non-normal distributions. Adjust for multiple comparisons with Bonferroni correction .

Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design?

- Methodological Answer :

- Design of Experiments (DoE) : Implement factorial designs to test variables (e.g., temperature, solvent ratio). Use response surface methodology (RSM) to model interactions.

- Optimization : Apply the Box-Behnken or Central Composite Design to identify optimal conditions. Validate predictions with confirmatory runs .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s interactions?

- Methodological Answer :

- Cross-Validation : Compare docking results (e.g., AutoDock, Schrödinger) with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Reconcile discrepancies by adjusting force field parameters or solvent models .

Q. How to ensure reproducibility of this compound’s experimental data across laboratories?

- Methodological Answer :

- Protocol Standardization : Publish detailed SOPs with reagent sources (e.g., Sigma-Aldrich catalog numbers) and instrument calibration protocols.

- Data Sharing : Deposit raw spectra, chromatograms, and assay data in repositories (e.g., Zenodo).

- Inter-Lab Collaboration : Conduct round-robin tests to validate results under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.